N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
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Overview
Description
N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a cyclopropyl group, a nitro group, and a boronic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves the following steps:
Nucleophilic Substitution:
Nitration: The nitro group is introduced via nitration reactions, often using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The boronic ester can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl halides.
Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Palladium catalysts, aryl halides.
Hydrolysis: Water, acidic or basic conditions.
Major Products
Reduction: Formation of N-Cyclopropyl-3-amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide.
Suzuki Coupling: Formation of biaryl compounds.
Hydrolysis: Formation of N-Cyclopropyl-3-nitro-5-boronic acid benzamide.
Scientific Research Applications
N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to the presence of both a cyclopropyl group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the boronic ester makes it a versatile compound for various applications in synthesis and research .
Properties
Molecular Formula |
C16H21BN2O5 |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
N-cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C16H21BN2O5/c1-15(2)16(3,4)24-17(23-15)11-7-10(8-13(9-11)19(21)22)14(20)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3,(H,18,20) |
InChI Key |
WGOOEAPWLIKGHI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CC3 |
Origin of Product |
United States |
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